molecular formula C16H17NO B5774389 N-benzyl-2-(4-methylphenyl)acetamide

N-benzyl-2-(4-methylphenyl)acetamide

Cat. No. B5774389
M. Wt: 239.31 g/mol
InChI Key: SYYNPURZAGTXQS-UHFFFAOYSA-N
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Description

N-benzyl-2-(4-methylphenyl)acetamide, also known as BMMA, is a chemical compound that belongs to the class of amides. It is synthesized through a multi-step process, which involves the reaction of benzylamine with 4-methylbenzoyl chloride. BMMA has been the focus of scientific research due to its potential applications in the field of medicine and pharmacology.

Scientific Research Applications

  • Herbicide Adsorption and Efficacy : A study by Peter and Weber (1985) found that the adsorption of herbicides like alachlor and metolachlor, which have structural similarities to N-benzyl-2-(4-methylphenyl)acetamide, is correlated with soil properties. This research provides insights into the environmental behavior of similar compounds (Peter & Weber, 1985).

  • Pharmaceutical Research : In pharmaceutical research, derivatives of compounds similar to N-benzyl-2-(4-methylphenyl)acetamide are being explored for their potential therapeutic applications. King et al. (2011) discussed how modifications in the N'-benzyl 2-amino acetamides, which are structurally related, can lead to potent anticonvulsants with pain-attenuating properties (King et al., 2011).

  • Anticonvulsant Activity : The study by Choi, Stables, and Kohn (1996) demonstrated that N-benzyl 2-acetamidoacetamides, similar to N-benzyl-2-(4-methylphenyl)acetamide, exhibit significant anticonvulsant activities. This research contributes to the understanding of how structural features of these compounds affect their biological activity (Choi, Stables, & Kohn, 1996).

  • Organic Synthesis and Crystallography : Studies also focus on the synthesis and structural analysis of compounds related to N-benzyl-2-(4-methylphenyl)acetamide. For instance, Davis and Healy (2010) synthesized and analyzed the crystal structure of N-Benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide, providing valuable data for the development of similar compounds (Davis & Healy, 2010).

  • Chemical Extraction and Spectrophotometry : Patel, Khatri, and Mishra (1983) explored the use of amides, structurally related to N-benzyl-2-(4-methylphenyl)acetamide, in the extraction and spectrophotometric determination of molybdenum, highlighting the compound's potential applications in analytical chemistry (Patel, Khatri, & Mishra, 1983).

properties

IUPAC Name

N-benzyl-2-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c1-13-7-9-14(10-8-13)11-16(18)17-12-15-5-3-2-4-6-15/h2-10H,11-12H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYYNPURZAGTXQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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